![molecular formula C14H19FN2O2 B13962785 tert-Butyl 2-(2-fluoropyridin-4-yl)pyrrolidine-1-carboxylate](/img/structure/B13962785.png)
tert-Butyl 2-(2-fluoropyridin-4-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound that belongs to the class of pyrrolidinecarboxylic acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of the Fluorinated Pyridine Ring: The fluorinated pyridine ring can be introduced through a nucleophilic substitution reaction using a fluorinated pyridine derivative.
Esterification: The final step involves the esterification of the pyrrolidinecarboxylic acid with tert-butyl alcohol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine or pyrrolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyridine or pyrrolidine derivatives.
Substitution: Formation of substituted pyridine or pyrrolidine derivatives.
Scientific Research Applications
2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity and specificity, while the pyrrolidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid methyl ester
- 2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid ethyl ester
- 2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid propyl ester
Uniqueness
2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical properties, such as solubility and stability. This uniqueness can make it more suitable for specific applications compared to its similar compounds.
Properties
Molecular Formula |
C14H19FN2O2 |
---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
tert-butyl 2-(2-fluoropyridin-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-8-4-5-11(17)10-6-7-16-12(15)9-10/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI Key |
GCITWVSEBFOHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.